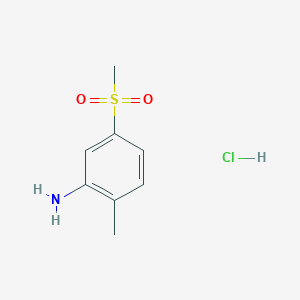

5-Methanesulfonyl-2-methylaniline hydrochloride

Description

Properties

IUPAC Name |

2-methyl-5-methylsulfonylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-6-3-4-7(5-8(6)9)12(2,10)11;/h3-5H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIFHZDNICNRQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Process Chemistry Guide: Synthesis of 5-Methanesulfonyl-2-methylaniline Hydrochloride

Executive Summary

5-Methanesulfonyl-2-methylaniline is a critical pharmacophore in medicinal chemistry, serving as a key aniline intermediate for the synthesis of urea-based kinase inhibitors (e.g., VEGFR2, PDGFR inhibitors). Its structural rigidity and the electronic properties of the sulfone group make it essential for hydrogen-bonding interactions within the ATP-binding pocket of various kinases.

This technical guide details a robust, scalable three-stage synthesis of the hydrochloride salt, prioritizing regio-control, impurity management, and operational safety. The route proceeds via the nucleophilic methylation of sodium p-toluenesulfinate, followed by electrophilic aromatic nitration, and catalytic hydrogenation.

Retrosynthetic Analysis

To ensure high purity and scalability, the synthesis is designed backwards from the target hydrochloride salt. The strategic disconnection reveals 4-Methanesulfonyltoluene (Methyl p-tolyl sulfone) as the pivotal starting material.

Logic Flow:

-

Salt Formation: The final step involves protonation of the free base to ensure stability and solubility.

-

Functional Group Interconversion (FGI): The aniline functionality is derived from a nitro group via reduction.

-

C-N Bond Formation (Nitration): The nitro group is introduced via electrophilic aromatic substitution.[1] The directing effects of the methyl (ortho/para) and methanesulfonyl (meta) groups reinforce substitution at the 2-position relative to the methyl group (Position 5 relative to the sulfone).

-

S-Alkylation: The sulfone moiety is constructed from the commercially available sodium p-toluenesulfinate.

Figure 1: Retrosynthetic strategy leveraging directing group reinforcement for regioselectivity.

Experimental Protocols

Stage 1: Synthesis of 4-Methanesulfonyltoluene (Methyl p-tolyl sulfone)

Note: If 4-Methanesulfonyltoluene is commercially sourced, proceed to Stage 2.

Rationale: Direct S-alkylation of the sulfinate salt is preferred over oxidation of the thioether (which risks over-oxidation or noxious byproducts) or Friedel-Crafts sulfonylation.

-

Reagents: Sodium p-toluenesulfinate (1.0 equiv), Methyl Iodide (1.2 equiv), DMF or DMSO (Solvent).

-

Protocol:

-

Charge Sodium p-toluenesulfinate (50.0 g, 280 mmol) into a reactor containing DMF (250 mL).

-

Cool the suspension to 0–5 °C.

-

Add Methyl Iodide (47.7 g, 336 mmol) dropwise, maintaining internal temperature < 10 °C (Exothermic).

-

Allow to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by TLC/HPLC.

-

Workup: Quench into ice water (1000 mL). The product precipitates as a white solid.

-

Filter, wash with water (2 x 100 mL), and dry in a vacuum oven at 45 °C.

-

-

Expected Yield: 85–90%

-

Key Quality Attribute: Absence of O-alkylated byproduct (sulfinate ester).

Stage 2: Regioselective Nitration

Rationale: The methyl group (activator, o,p-director) and the sulfone (deactivator, m-director) cooperatively direct the incoming nitronium ion to the position ortho to the methyl group.

-

Reagents: 4-Methanesulfonyltoluene (40.0 g), Nitric Acid (65%, 1.5 equiv), Sulfuric Acid (98%, Solvent/Catalyst).

-

Protocol:

-

Dissolve 4-Methanesulfonyltoluene (40.0 g) in Conc. H₂SO₄ (120 mL) at 0 °C. Caution: Dissolution may be slow; ensure complete solvation before addition.

-

Prepare a mixed acid solution: HNO₃ (65%, 25 mL) in H₂SO₄ (40 mL).

-

Add mixed acid dropwise to the reaction vessel, strictly maintaining internal temperature below 10 °C .

-

Critical Process Parameter (CPP): Higher temperatures (>20 °C) increase the risk of dinitration and oxidative degradation.

-

-

Stir at 0–5 °C for 2 hours.

-

Quench: Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring.

-

Filter the pale yellow precipitate. Wash with cold water until pH of filtrate is neutral.

-

Recrystallize from Ethanol/Water (9:1) if HPLC purity < 98%.[2]

-

-

Product: 2-Nitro-4-methanesulfonyltoluene (1-Methyl-2-nitro-4-methylsulfonylbenzene).

-

Expected Yield: 90–95%

Stage 3: Reduction and Salt Formation

Rationale: Catalytic hydrogenation is chosen over Fe/HCl (Béchamp) to minimize metal waste and simplify purification for pharmaceutical applications.

-

Reagents: 2-Nitro-4-methanesulfonyltoluene (30.0 g), 10% Pd/C (50% wet, 3.0 g), Methanol (300 mL), Hydrogen gas (balloon or 3 atm), HCl in Isopropanol (5-6 N).

-

Protocol:

-

Charge nitro intermediate and Methanol into an autoclave or hydrogenation flask.

-

Add Pd/C catalyst under nitrogen atmosphere (Pyrophoric hazard).

-

Purge with Nitrogen (3x), then Hydrogen (3x).

-

Stir under H₂ atmosphere (3 atm preferred, or balloon) at Room Temperature for 6–12 hours.

-

Monitor: Disappearance of nitro starting material by HPLC.

-

Workup: Filter through a Celite pad to remove catalyst. Wash pad with Methanol.[3]

-

Salt Formation: Cool the filtrate to 0–5 °C. Add HCl in Isopropanol (1.1 equiv) dropwise.

-

Stir for 1 hour; the hydrochloride salt will crystallize.

-

Filter and wash with cold Isopropanol/Ether (1:1). Dry under vacuum.

-

Process Workflow & Logic

The following diagram illustrates the critical reaction pathway and decision gates.

Figure 2: Step-by-step process workflow with critical control points.

Quantitative Data Summary

| Parameter | Stage 1 (Methylation) | Stage 2 (Nitration) | Stage 3 (Reduction/Salt) |

| Limiting Reagent | Na p-toluenesulfinate | 4-Methanesulfonyltoluene | Nitro Intermediate |

| Solvent System | DMF or DMSO | Conc. H₂SO₄ | Methanol |

| Temperature | 0 °C | < 10 °C (Exotherm control) | 25 °C |

| Time | 4 h | 2 h | 6–12 h |

| Typical Yield | 85–90% | 90–95% | 85–90% |

| Purification | Precipitation (Water) | Precipitation (Ice) | Crystallization (IPA/HCl) |

| Critical Impurity | Sulfinate ester (O-alkyl) | Dinitro species | Hydroxylamine intermediate |

Analytical Characterization

To validate the synthesis, the following analytical signals should be confirmed:

-

1H NMR (400 MHz, DMSO-d6):

- 2.35 (s, 3H, Ar-CH3 )

- 3.15 (s, 3H, -SO2CH3 )

- 7.45 (d, 1H, Ar-H, ortho to Me)

- 7.60 (dd, 1H, Ar-H)

- 7.80 (d, 1H, Ar-H, ortho to SO2)

- 10.2 (br s, 3H, -NH3+)

-

HPLC Purity: >98.5% (Area %).

-

Appearance: White to off-white crystalline solid.

Safety & Scalability Considerations

-

Nitration Exotherm: The nitration step is highly exothermic. On a large scale, use a jacketed reactor with efficient cooling. Do not allow the temperature to spike, as this can lead to thermal runaway or formation of explosive byproducts.

-

Hydrogenation: Handling dry Pd/C presents a fire hazard (pyrophoric). Keep the catalyst wet or under inert gas. Ensure grounding of equipment to prevent static discharge.

-

Waste Management: The nitration filtrate contains strong acid and nitro-aromatics. Neutralize and treat as hazardous chemical waste.

References

-

Nitration Protocols: Cheng, C., Wei, Z., & Ma, X.[4] (2015).[4][5] Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(10), 3561.[4] (Describes nitration conditions for methylsulfonyltoluene derivatives). Link

-

Sulfone Synthesis: Beilstein J. Org.[6] Chem. 2013, 9, 173–179.[6] (Synthesis of sulfonyl anilines from sulfonyl chlorides/sulfinates). Link

-

General Aniline Synthesis: BenchChem Technical Guide: Synthesis Routes for Methyl-nitroanilines. (General protocols for reduction and salt formation). Link

-

Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1671-48-3, 2-Methyl-5-(methylsulfonyl)aniline.Link

Sources

- 1. cerritos.edu [cerritos.edu]

- 2. DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID - Google Patents [patents.google.com]

- 3. Cas 1671-48-3,2-METHYL-5-(METHYLSULFONYL)ANILINE | lookchem [lookchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. electrochemsci.org [electrochemsci.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide on the Role of the Methanesulfonyl Group in Aniline Derivatives

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance therapeutic efficacy is a cornerstone of drug discovery. Among the vast arsenal of functional groups available to the medicinal chemist, the methanesulfonyl group (–SO₂CH₃), particularly when appended to an aniline core, has emerged as a uniquely versatile and impactful moiety. This guide provides an in-depth technical exploration of the multifaceted roles of the methanesulfonyl group in aniline derivatives, drawing upon established principles and contemporary research to offer field-proven insights for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical properties imparted by this group and translate them into tangible effects on biological activity, pharmacokinetic profiles, and overall drug-likeness.

PART 1: The Physicochemical Impact of the Methanesulfonyl Group

The introduction of a methanesulfonyl group onto an aniline ring profoundly alters the molecule's electronic and steric landscape. These changes are not merely academic; they are the root of the group's utility in drug design, influencing everything from target binding to metabolic stability.

Electronic Effects: A Powerful Electron-Withdrawing Group

The sulfur atom in the methanesulfonyl group is in a high oxidation state (+6), flanked by two highly electronegative oxygen atoms and a methyl group. This configuration makes the methanesulfonyl group a potent electron-withdrawing group (EWG) through both inductive and resonance effects.[1] When attached to the aniline ring, this strong EWG significantly reduces the electron density of the aromatic system.[1]

This electron-withdrawing nature has a critical impact on the basicity of the aniline nitrogen. Aniline itself is a weak base, but the addition of a methanesulfonyl group, particularly at the para position, dramatically decreases the pKa of the anilinium ion.[2] This is because the lone pair of electrons on the nitrogen is delocalized into the electron-deficient ring, making them less available for protonation.

Caption: Electronic influence of the methanesulfonyl group on the aniline ring.

Modulation of Lipophilicity and Solubility

The methanesulfonyl group is considered a polar functional group.[3] Its introduction into a molecule generally leads to a decrease in lipophilicity (logP) and an increase in aqueous solubility.[1] This is a crucial consideration in drug design, as optimal solubility is essential for oral bioavailability and formulation. By fine-tuning the position and number of methanesulfonyl groups, a medicinal chemist can modulate a compound's solubility profile to meet the demands of a specific therapeutic application.

Hydrogen Bonding Capabilities

The two oxygen atoms of the sulfonyl moiety are excellent hydrogen bond acceptors.[3] This allows methanesulfonyl-substituted anilines to form strong hydrogen bonds with biological targets such as enzymes and receptors.[3] These interactions can significantly contribute to the binding affinity and selectivity of a drug candidate. The N-H of the sulfonamide can also act as a hydrogen bond donor.[4]

PART 2: The Methanesulfonyl Group in Medicinal Chemistry and Drug Design

The unique physicochemical properties of the methanesulfonyl group translate into a wide range of applications in medicinal chemistry, from serving as a bioisosteric replacement to enhancing metabolic stability.

A Bioisostere for the Carboxylic Acid Group

The sulfonamide group, of which the methanesulfonyl group is a key component, is a well-established bioisostere for the carboxylic acid group.[5] While their pKa values can differ, the sulfonamide can mimic the geometry and hydrogen bonding pattern of a carboxylate.[5] This substitution can be advantageous in several ways:

-

Improved Cell Penetration: Replacing a highly acidic carboxylic acid with a less acidic sulfonamide can improve a compound's ability to cross cell membranes.[6]

-

Enhanced Target Binding: In some cases, the tetrahedral geometry of the sulfonamide can lead to more favorable interactions within a binding pocket compared to the planar carboxylate.

-

Modulation of Pharmacokinetics: The replacement can alter the metabolic profile and excretion pathways of a drug.[7]

For instance, the replacement of a carboxylic acid with a sulfonamide in angiotensin II receptor antagonists resulted in a threefold increase in efficacy, with the IC50 dropping from 275 nM to 100 nM.[7][8]

Role in Kinase Inhibitors

The aniline scaffold is a privileged structure in the design of kinase inhibitors, which are a critical class of anticancer drugs.[9] Many of these inhibitors function by competing with ATP for binding to the kinase's active site.[9] The methanesulfonyl group plays a crucial role in many of these molecules:

-

Directing Interactions: The hydrogen bond accepting capabilities of the sulfonyl oxygens can be exploited to form key interactions with the hinge region of the kinase, a critical determinant of binding affinity.[10]

-

Improving Selectivity: The specific placement of the methanesulfonyl group can help to achieve selectivity for a particular kinase by exploiting subtle differences in the shape and electrostatic environment of the ATP-binding pocket.

-

Enhancing Solubility: As previously mentioned, the polar nature of the group can improve the solubility of often-lipophilic kinase inhibitors.

A notable example is the use of a 2-methoxy-5-ethyl sulfone aniline in the development of VEGFR2 kinase inhibitors, where the sulfone oxygen was found to accept a hydrogen bond from the backbone nitrogen of Asn 923, contributing to enhanced potency.[10]

Caption: Role of the methanesulfonyl group in kinase inhibition.

Impact on Metabolic Stability and Pharmacokinetics

The sulfonamide bond is generally considered to be metabolically stable and resistant to cleavage.[11] This is in contrast to other functional groups, such as esters and amides, which are more susceptible to hydrolysis by metabolic enzymes. The introduction of a methanesulfonyl group can therefore be a strategic move to block metabolically labile sites in a molecule, thereby increasing its half-life and duration of action.[3]

However, it is important to note that while generally stable, sulfonamides attached to electron-deficient aryl or heteroaryl rings can be susceptible to metabolic cleavage through nucleophilic addition of glutathione (GSH).[11]

The pharmacokinetic properties of sulfonamides are generally favorable, with most being readily absorbed orally and distributed throughout the body.[12] They are primarily metabolized in the liver and excreted by the kidneys.[12]

Quantitative Data Summary

| Property | Aniline | 4-Methanesulfonylaniline | Rationale for Change |

| pKa (of conjugate acid) | ~4.6 | Lower | The strong electron-withdrawing effect of the methanesulfonyl group decreases the basicity of the aniline nitrogen.[2][13] |

| logP (calculated) | ~0.9 | ~0.3 | The polar methanesulfonyl group increases the hydrophilicity of the molecule.[14] |

| Hydrogen Bond Acceptors | 1 (N) | 3 (N, 2xO) | The two oxygen atoms of the sulfonyl group act as additional hydrogen bond acceptors.[3] |

| Hydrogen Bond Donors | 2 (N-H) | 2 (N-H) | The number of hydrogen bond donors on the aniline nitrogen remains the same.[4] |

PART 3: Experimental Protocols

Synthesis of N-(4-methanesulfonylphenyl)acetamide: A Representative Protocol

This protocol describes the methanesulfonylation of p-aminoacetophenone followed by a reduction, which is a common sequence for preparing methanesulfonyl aniline derivatives.

Step 1: Methanesulfonylation of p-Aminoacetophenone

-

To a stirred solution of p-aminoacetophenone (1.0 eq) in pyridine at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.[15]

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-(4-acetylphenyl)methanesulfonamide.

Step 2: Reduction of the Ketone

-

To a solution of the crude N-(4-acetylphenyl)methanesulfonamide in methanol, add sodium borohydride (2.0 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-(1-hydroxyethyl)phenyl)methanesulfonamide.

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]

- 7. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mch.estranky.sk [mch.estranky.sk]

- 11. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]

- 12. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 13. 4-(Methylsulfonyl)aniline | C7H9NO2S | CID 79617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Commercial Availability & Strategic Sourcing of 5-Methanesulfonyl-2-methylaniline Hydrochloride

The following technical guide is structured as a strategic whitepaper for drug development professionals. It prioritizes the specific salt form requested (Hydrochloride) while addressing the practical reality that the Free Base is the primary commercial vehicle.

Executive Summary & Strategic Positioning

5-Methanesulfonyl-2-methylaniline hydrochloride is a high-value pharmacophore building block, primarily utilized in the synthesis of sulfone-containing kinase inhibitors . While structurally homologous to intermediates used for Lapatinib (Tykerb) and Pazopanib , this specific methylation pattern (2-methyl) and sulfone placement (5-position) makes it a critical scaffold for next-generation EGFR and VEGFR inhibitors where steric positioning is optimized for the ATP-binding pocket.

Commercial Reality Check: While the Free Base (CAS 1671-48-3) is widely available as a catalog item, the Hydrochloride Salt (CAS 1153193-10-2) is frequently a "make-to-order" or "lead-time" item.

-

Recommendation: For rapid SAR (Structure-Activity Relationship) cycles, purchase the Free Base and perform an in-situ or bench-scale salt formation. This guide provides the validated protocol to do so.

Chemical Identity & Specifications

To ensure supply chain integrity, specifications must be rigorous. The hydrochloride salt is preferred in late-stage development for its enhanced solubility and crystallinity compared to the waxy free base.

| Feature | Specification Details |

| Chemical Name | 2-Methyl-5-(methylsulfonyl)aniline hydrochloride |

| Synonyms | 5-Methanesulfonyl-o-toluidine HCl; 3-Amino-4-methylphenyl methyl sulfone HCl |

| CAS (HCl Salt) | 1153193-10-2 (Primary Target) |

| CAS (Free Base) | 1671-48-3 (Primary Sourcing Target) |

| Molecular Formula | C₈H₁₁NO₂S[1][2][3][4][5] · HCl |

| Molecular Weight | 221.70 g/mol (Salt) / 185.24 g/mol (Base) |

| Appearance | Off-white to pale yellow crystalline solid (Salt) |

| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes |

Commercial Landscape & Sourcing Strategy

The supply chain for this molecule is bifurcated. Most "In-Stock" flags refer to the Free Base.

Validated Suppliers (Aggregated Data)

-

Tier 1 (Catalog Stock): Companies like BLD Pharm , AK Scientific , and Enamine often list the HCl salt, but stock levels fluctuate.

-

Tier 2 (Synthesis Houses): SynQuest and Combi-Blocks typically hold the Free Base (CAS 1671-48-3) in kilogram quantities.

-

Lead Times:

-

Free Base: 2–5 Days (Global Logistics).

-

HCl Salt: 2–3 Weeks (Often requires on-demand salt formation by the vendor).

-

Sourcing Decision Matrix

The following logic flow allows you to determine the most efficient acquisition path based on your project phase.

Figure 1: Decision matrix for sourcing. Purchasing the free base and converting it is often faster than waiting for back-ordered salt forms.

Technical Protocols: Synthesis & Conversion

If the specific hydrochloride salt is unavailable, or if you must validate a generic supplier's material, use these field-proven protocols.

Protocol: Conversion of Free Base to Hydrochloride

Objective: Convert commercial 5-Methanesulfonyl-2-methylaniline (Free Base) to the Hydrochloride salt.[6][7][8][9]

-

Dissolution: Dissolve 10.0 g (54 mmol) of the Free Base in 100 mL of anhydrous Ethyl Acetate (EtOAc) . Slight warming (40°C) may be required to ensure complete dissolution.

-

Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulate matter (dust/fibers often found in bulk commercial amines).

-

Acidification: Cool the filtrate to 0–5°C in an ice bath. Slowly add 4M HCl in Dioxane (15 mL, 60 mmol, 1.1 eq) dropwise over 20 minutes.

-

Observation: A thick white/off-white precipitate should form immediately.

-

-

Isolation: Stir at 0°C for 1 hour. Filter the solid under vacuum (Buchner funnel).

-

Washing: Wash the filter cake with cold EtOAc (2 x 20 mL) followed by Hexanes (1 x 30 mL) to remove residual acidity and organic impurities.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

De Novo Synthesis (Contingency Route)

If the Free Base is also unavailable, it is synthesized via the reduction of the nitro precursor.

Pathway: 2-Methyl-5-(methylsulfonyl)nitrobenzene

Figure 2: Synthetic pathway from commodity chlorotoluenes. Step 1 utilizes sodium methanesulfinate to install the sulfone moiety.

Quality Assurance & Analytical Validation

Commercial amines often degrade via oxidation (browning). Use these parameters to validate incoming lots.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm.

-

Retention Time: The sulfone group is polar; expect elution earlier than the corresponding chloro-analog.

1H NMR Interpretation (DMSO-d6)

Distinctive peaks confirm the structure and salt formation.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Note |

| 2.25 | Singlet | 3H | Ar-CH3 | Methyl group on ring |

| 3.15 | Singlet | 3H | -SO2CH3 | Sulfone methyl (Deshielded) |

| 7.3 - 7.6 | Multiplet | 3H | Ar-H | Aromatic protons |

| 9.5 - 10.0 | Broad Singlet | 3H | -NH3+ | Ammonium protons (Only in HCl salt) |

Handling & Stability

-

Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator or tightly sealed under argon.

-

Stability: The sulfone group is electronically withdrawing, making the aniline nitrogen less nucleophilic and less prone to rapid oxidation compared to electron-rich anilines (like anisidines). However, long-term storage should be at +4°C.

-

Safety: Sulfones can exhibit specific toxicity profiles. Handle with standard PPE (gloves, goggles, fume hood).

References

-

Chemical Identity & Constants: National Center for Biotechnology Information. (2026).[3][4] PubChem Compound Summary for CID 1153193, 2-Methyl-5-(methylsulfonyl)aniline. Retrieved from [Link]

- Synthesis Methodology (Sulfonylation): Cui, X., et al. (2013). "Copper-catalyzed sulfonylation of aryl halides." Chemical Science.

- Related Kinase Inhibitor Chemistry: GlaxoSmithKline. (2013). Process for the preparation of Lapatinib and its intermediates. WO2013080218A1. (Context for sulfone-aniline intermediates).

- Salt Formation Protocols: Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. (Basis for Protocol 4.1).

Sources

- 1. 1671-48-3 CAS MSDS (2-METHYL-5-(METHYLSULFONYL)ANILINE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. CAS 1671-48-3 | 8763-1-16 | MDL MFCD09258802 | 2-Methyl-5-(methylsulfonyl)aniline | SynQuest Laboratories [synquestlabs.com]

- 3. 2-Methyl-5-(methylsulfonyl)aniline 95% | CAS: 1671-48-3 | AChemBlock [achemblock.com]

- 4. 2-Methyl-5-(methylsulfonyl)aniline | CymitQuimica [cymitquimica.com]

- 5. 2-Methyl-5-(methylsulfonyl)aniline,(CAS# 1671-48-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. aksci.com [aksci.com]

- 7. 33033-39-5|4-(Ethylsulfonyl)-2-methylaniline|BLD Pharm [bldpharm.com]

- 8. 177662-76-9|4-(Methylsulfonyl)aniline hydrochloride|BLD Pharm [bldpharm.com]

- 9. 35216-39-8|3-(Methylsulfonyl)aniline|BLD Pharm [bldpharm.com]

- 10. 2-Chloro-5-methylaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. 5-Chloro-2-methylaniline Hydrochloride | 6259-42-3 | TCI Deutschland GmbH [tcichemicals.com]

Methodological & Application

Application Note: Strategic Use of 5-Methanesulfonyl-2-methylaniline HCl in Organic Synthesis

For correspondence:

Published: February 17, 2026

Abstract

This technical guide offers an in-depth analysis of 5-Methanesulfonyl-2-methylaniline hydrochloride, a critical building block for researchers, medicinal chemists, and professionals in drug development. We explore its application in constructing complex heterocyclic compounds integral to the pharmaceutical and agrochemical sectors. This document provides detailed, validated protocols, discusses the underlying reaction mechanisms, and offers practical insights for optimizing synthetic outcomes.

Introduction: A Profile of a Key Synthon

5-Methanesulfonyl-2-methylaniline, typically used as its more stable hydrochloride salt, is a substituted aromatic amine featuring both an electron-donating methyl group and a strongly electron-withdrawing methanesulfonyl group. This distinct electronic configuration confers specific reactivity and solubility properties, establishing it as a valuable synthetic intermediate.

The steric presence of the methyl group at the C2 position can direct electrophilic attack and influences the conformation of resulting molecules. Concurrently, the potent electron-withdrawing nature of the methanesulfonyl group at the C5 position significantly reduces the basicity of the aniline nitrogen. This dual-functionality enables selective and predictable reactions, making it an ideal precursor for complex, multi-step syntheses. Its most prominent use is as a key starting material for a variety of kinase inhibitors and other bioactive molecules.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 188977-28-4 | PubChem |

| Molecular Formula | C₈H₁₂ClNO₂S | PubChem |

| Molecular Weight | 221.71 g/mol | PubChem |

| Appearance | Off-white to light brown crystalline powder | Commercial Suppliers |

| Solubility | Soluble in Methanol, DMSO | Commercial Suppliers |

Core Synthetic Applications: Building Heterocyclic Scaffolds

The primary synthetic utility of 5-Methanesulfonyl-2-methylaniline HCl is as a foundation for constructing a variety of substituted heterocyclic systems. The aniline functional group serves as a versatile anchor for numerous organic transformations.

2.1. Diazotization and Cyclization: A Gateway to Pyrazole Derivatives

A significant application of this aniline is in the synthesis of substituted pyrazoles, a common structural motif in many kinase inhibitors.[3] The synthetic route typically commences with the diazotization of the aniline, followed by a coupling and cyclization sequence, often via the Japp-Klingemann reaction.[4][5][6][7]

Diagram 1: Pyrazole Synthesis Workflow

Caption: General workflow for pyrazole synthesis via the Japp-Klingemann reaction.

Detailed Protocol: Synthesis of Ethyl 1-(2-methyl-5-(methylsulfonyl)phenyl)-5-methyl-1H-pyrazole-4-carboxylate

This protocol provides a step-by-step method for a common transformation utilizing the aniline starting material.

Materials:

-

5-Methanesulfonyl-2-methylaniline HCl (1.0 eq)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl 2-methylacetoacetate (1.05 eq)

-

Sodium Acetate (NaOAc)

-

Ethanol (EtOH)

-

Deionized Water

Procedure:

-

Diazotization:

-

Suspend 5-Methanesulfonyl-2-methylaniline HCl (1.0 eq) in a mixture of concentrated HCl and water, and cool to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting mixture at 0-5 °C for an additional 30-45 minutes to ensure complete formation of the diazonium salt.

-

-

Japp-Klingemann Coupling:

-

In a separate vessel, dissolve ethyl 2-methylacetoacetate (1.05 eq) and a suitable base like sodium acetate in ethanol. Cool this solution to 0-5 °C.

-

Add the cold diazonium salt solution to the β-ketoester solution slowly.

-

Maintain stirring at 0-5 °C for 1 hour, then allow the reaction to warm to ambient temperature and continue stirring for 2-4 hours. The hydrazone intermediate will form and often cyclizes spontaneously.[4]

-

-

Work-up and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid sequentially with cold water and a small volume of cold ethanol to remove impurities.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the target pyrazole.

-

Expert Insights: The stability of the diazonium salt is paramount; strict temperature control below 5 °C is crucial to prevent decomposition and maximize yield. The slow addition of sodium nitrite is necessary to manage the exothermic nature of the reaction.

Application in Kinase Inhibitor Synthesis

Substituted anilines are foundational components in the synthesis of numerous kinase inhibitors, which are a cornerstone of modern oncology treatment.[8][9] The pyrazole scaffold, readily accessible from 5-Methanesulfonyl-2-methylaniline HCl, is a privileged structure in this field.

Diagram 2: Conceptual Path to Kinase Inhibitors

Caption: A plausible synthetic pathway leveraging the pyrazole intermediate.

Safety and Handling

Proper laboratory safety protocols must be strictly followed when handling 5-Methanesulfonyl-2-methylaniline HCl.

-

Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and chemical-resistant gloves are mandatory.[10][11]

-

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[11]

-

Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[10][12] Keep containers tightly sealed.[11]

-

First Aid: In case of skin contact, wash immediately with plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.[11] If inhaled, move the person to fresh air.[10] Seek medical attention if any symptoms persist.[10]

Conclusion

5-Methanesulfonyl-2-methylaniline HCl is a strategic and versatile building block in contemporary organic synthesis. Its unique electronic and steric characteristics facilitate the efficient synthesis of complex heterocyclic molecules, particularly the pyrazole derivatives that are central to many kinase inhibitors. The protocols and insights presented herein provide a robust framework for chemists to effectively utilize this reagent in their drug discovery and development endeavors.

References

-

Wikipedia. (2023, September 22). Japp–Klingemann reaction. Retrieved from [Link]

- Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.

- Krystof, V., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Chemistry Central Journal, 7(1), 13.

- Jhanwar, A., et al. (n.d.).

- Unsworth, W. P., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(40), 8513-8519.

-

chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

- Fallah, E., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 15049-15132.

- Gomaa, A. M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(17), 5345.

- Al-Mulla, A. (2017).

- Adluri, B. S., et al. (2018). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Organic Letters, 20(17), 5211-5215.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516.

- Nickel, S. (2020). Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth.

- Hennequin, L. F., et al. (2005). New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(24), 5595-5599.

-

PubChem. (n.d.). 5-Chloro-2-methylaniline hydrochloride. Retrieved from [Link]

Sources

- 1. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Japp-Klingemann_reaction [chemeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.ie [fishersci.ie]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. static.cymitquimica.com [static.cymitquimica.com]

Application Note: Precision N-Alkylation of 5-Methanesulfonyl-2-methylaniline

Executive Summary & Chemical Strategy

The N-alkylation of 5-Methanesulfonyl-2-methylaniline (CAS: 1671-48-3) presents a specific set of synthetic challenges governed by its electronic and steric environment. Unlike electron-rich anilines (e.g., p-anisidine), this substrate possesses a strong electron-withdrawing sulfonyl group (

This guide details two validated protocols designed to overcome these barriers while strictly controlling the Mono- vs. Bis-alkylation ratio:

-

Reductive Amination (Method A): The "Gold Standard" for mono-alkylation using aldehydes/ketones.

-

Direct Nucleophilic Substitution (Method B): A base-mediated approach using alkyl halides, optimized for substrates where the corresponding aldehyde is unstable or unavailable.

Substrate Analysis

| Feature | Chemical Implication | Operational Adjustment |

| 5-Methanesulfonyl Group | Strong Electron Withdrawing Group (EWG). Reduces | Requires activation (acid catalysis in reductive amination) or elevated temperatures (in direct alkylation). |

| 2-Methyl Group | Steric hindrance at the ortho position. | Reduces rate of bis-alkylation (favorable) but slows initial reaction. |

| Solubility | Moderate in organic solvents; poor in water. | Use polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCE). |

Decision Matrix: Method Selection

Before beginning, select the appropriate protocol based on your available reagents and target alkyl group.

Figure 1: Decision tree for selecting the optimal N-alkylation strategy.

Protocol A: Reductive Amination (Preferred)

Mechanism: Formation of an imine/iminium ion followed by in-situ reduction. Why this works: The intermediate imine is formed reversibly. The reduction step is generally faster for the protonated iminium ion than for the ketone/aldehyde, and the steric bulk of the secondary amine product strongly disfavors a second reaction, ensuring high mono-selectivity.

Materials

-

Substrate: 5-Methanesulfonyl-2-methylaniline (1.0 equiv)

-

Carbonyl Source: Aldehyde (1.1 equiv) or Ketone (1.5–2.0 equiv)

-

Reductant: Sodium triacetoxyborohydride (

) (1.5–2.0 equiv) -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Additive: Acetic Acid (AcOH) (1.0–2.0 equiv)

Step-by-Step Procedure

-

Preparation: In a clean, dry round-bottom flask under nitrogen atmosphere, dissolve 5-Methanesulfonyl-2-methylaniline (1.0 mmol) in DCE (5 mL, 0.2 M).

-

Activation: Add the Aldehyde/Ketone (1.1 mmol). Then, add Acetic Acid (1-2 mmol).

-

Note: The acid catalyst is crucial here to protonate the weak nucleophile and facilitate imine formation.

-

-

Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: If using a ketone, you may need to add molecular sieves (4Å) or reflux with a Dean-Stark trap if conversion is sluggish, though

often drives the equilibrium.

-

-

Reduction: Cool the mixture to 0°C. Add

(1.5 mmol) portion-wise over 10 minutes. -

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the aniline (

) and appearance of product. -

Quench: Quench carefully with saturated aqueous

solution. Stir vigorously for 15 minutes until gas evolution ceases. -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Direct Alkylation (Alternative)

Mechanism:

Materials

-

Substrate: 5-Methanesulfonyl-2-methylaniline (1.0 equiv)

-

Electrophile: Alkyl Bromide/Iodide (1.0–1.1 equiv)

-

Base: Cesium Carbonate (

) (1.5 equiv) or DIPEA (2.0 equiv) -

Solvent: Acetonitrile (

) or DMF (anhydrous) -

Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Optional, for chlorides/bromides.

Step-by-Step Procedure

-

Solvation: Dissolve 5-Methanesulfonyl-2-methylaniline (1.0 mmol) in anhydrous MeCN (5 mL).

-

Base Addition: Add

(1.5 mmol). Stir for 10 minutes to ensure deprotonation/activation.-

Insight:

is preferred over

-

-

Alkylation: Add the Alkyl Halide (1.0 mmol exactly).

-

Critical: Do NOT use excess alkyl halide. Limiting the electrophile is the primary control against bis-alkylation.

-

-

Reaction: Heat to 60–80°C. Monitor closely by HPLC/TLC.

-

Time: Typically 12–24 hours.

-

-

Workup: Filter off inorganic solids. Dilute filtrate with EtOAc, wash with water (

) to remove DMF/MeCN, then brine. -

Purification: Isolate via chromatography. The bis-alkylated byproduct (if any) will be less polar (higher

) than the mono-alkylated product.

Mechanistic Visualization

The following diagram illustrates the pathway for Reductive Amination (Method A), highlighting the critical acid-catalyzed iminium formation which drives the reaction forward despite the electron-deficient nature of the aniline.

Figure 2: Mechanistic pathway of acid-catalyzed reductive amination.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction (Method A) | Aniline is too electron-deficient; imine not forming. | Increase temperature to 40°C; switch solvent to DCE/TFE (Trifluoroethanol) mixture to activate carbonyl. |

| Bis-Alkylation (Method B) | Excess alkyl halide or temperature too high. | Reduce equivalents of R-X to 0.9. Lower temperature. Switch to Method A. |

| Low Yield (Method B) | Competitive elimination of alkyl halide (E2). | Use a non-basic method (Method A) or switch to a weaker base ( |

| Poor Solubility | Sulfone group aggregates. | Use DMF or NMP as solvent. |

Safety & Handling

-

5-Methanesulfonyl-2-methylaniline: Irritant to eyes, respiratory system, and skin.[1] Handle in a fume hood.

-

Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Quench cautiously.

-

Alkyl Halides: Often potent alkylating agents (potential carcinogens). Double-glove and deactivate waste streams with amine solutions.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

-

Mughal, H., & Szostak, M. (2021).[2] "Synthesis of Methyl Sulfones." Organic & Biomolecular Chemistry. Link

-

BenchChem. (2025).[3] "2-Methyl-5-(methylsulfonyl)aniline Structure and Properties." BenchChem Compound Database. Link

-

Li, C., et al. (2009).[4] "Direct Reductive Amination of Ketones."[4][5] Journal of the American Chemical Society. Link

-

Sigma-Aldrich. (2025). "Safety Data Sheet: 2-Methoxy-5-methylaniline derivatives." Link

Sources

Application Note: Analytical Purity Assessment of 5-Methanesulfonyl-2-methylaniline Hydrochloride

Here is the comprehensive Application Note and Protocol for the purity analysis of 5-Methanesulfonyl-2-methylaniline hydrochloride .

Part 1: Executive Summary & Chemical Context

Introduction

5-Methanesulfonyl-2-methylaniline hydrochloride (CAS Free Base: 1671-48-3) is a critical pharmacophore intermediate used in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR2 inhibitors) and sulfonamide-based antimicrobials.[1][2][3] Its structural integrity is paramount; as a building block introduced early in GMP synthesis, impurities here—specifically regioisomers and oxidation byproducts—can propagate through subsequent steps, leading to complex purification challenges in the final drug substance.

This guide provides a self-validating analytical workflow to ensure the identity, purity, and stoichiometry of this salt.

Physicochemical Profile[4][5]

-

Chemical Formula:

-

Molecular Weight: 221.70 g/mol (Salt); 185.24 g/mol (Free Base)

-

Functional Groups:

-

Primary Amine: Basic, prone to oxidation and silanol interaction (tailing) in HPLC.

-

Sulfone (

): Highly polar, electron-withdrawing, UV-transparent. -

Hydrochloride Salt: Water-soluble, acidic in solution.

-

Part 2: Analytical Workflows & Protocols

Method A: HPLC-UV Purity & Related Substances

The "Workhorse" Method for Quantifying Organic Impurities.

Rationale: The sulfone group imparts polarity, while the amine functionality can cause peak tailing on standard silica columns. We utilize an acidic mobile phase to keep the aniline fully protonated (

Instrument Parameters

| Parameter | Specification |

| System | HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance) |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |

| Column Temp | 30°C |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 5.0 µL |

| Detection | UV at 245 nm (Max absorption) and 210 nm (Universal for impurities) |

| Run Time | 25 Minutes |

Mobile Phase Composition

-

Solvent A: 0.1% Formic Acid in Water (HPLC Grade)

-

Solvent B: Acetonitrile (Gradient Grade)

Gradient Table

| Time (min) | % Solvent A | % Solvent B | Event |

| 0.00 | 95 | 5 | Equilibration |

| 2.00 | 95 | 5 | Isocratic Hold (Polar impurities) |

| 15.00 | 40 | 60 | Linear Gradient |

| 18.00 | 10 | 90 | Wash |

| 20.00 | 10 | 90 | Hold |

| 20.10 | 95 | 5 | Re-equilibration |

| 25.00 | 95 | 5 | End |

Sample Preparation[1][4][5][6][7]

-

Diluent: Water:Acetonitrile (90:10 v/v).

-

Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

-

Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.

System Suitability Criteria

-

Tailing Factor (Main Peak):

(Critical for amines). -

Resolution:

between main peak and nearest impurity. -

%RSD (Area):

(n=5 injections).

Method B: Potentiometric Titration (Chloride Content)

Validation of Salt Stoichiometry.

Rationale: HPLC determines organic purity but cannot distinguish between the free base, mono-hydrochloride, or hemi-sulfate salts. Argentometric titration specifically quantifies the chloride counterion to confirm the mono-HCl stoichiometry (Theoretical Cl content: 15.99%).

Protocol

-

Titrant: 0.1 N Silver Nitrate (

), standardized. -

Solvent: 50 mL Deionized Water + 1 mL Nitric Acid (

). -

Electrode: Silver/Silver Chloride combination electrode.

-

Procedure:

-

Accurately weigh ~150 mg of the sample into a titration beaker.

-

Dissolve in the solvent mixture.[8]

-

Titrate with 0.1 N

to the potentiometric endpoint (inflection point).

-

-

Calculation:

Where

Method C: 1H-NMR Spectroscopy

Structural Identity & Residual Solvent Check.[2]

Rationale: NMR provides the definitive structural fingerprint. It confirms the presence of the methyl group, the methanesulfonyl group, and the aromatic substitution pattern (1,2,5-substitution).

Parameters

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: DMSO-

(Deuterated Dimethyl Sulfoxide). -

Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.

Expected Shifts (DMSO-

)

| Shift ( | Multiplicity | Integration | Assignment |

| ~2.25 | Singlet | 3H | |

| ~3.15 | Singlet | 3H | |

| ~7.4 - 7.8 | Multiplet | 3H | Aromatic Protons (C3, C4, C6) |

| ~9.0 - 10.0 | Broad Singlet | 3H |

Part 3: Visualization & Logic Flow

Analytical Workflow Diagram

The following diagram illustrates the decision tree for releasing a batch of this intermediate.

Caption: Integrated analytical workflow ensuring structural identity, salt stoichiometry, and organic purity before batch release.

Part 4: Troubleshooting & Expert Insights

Common Impurities & Origins

-

Impurity A (Sulfide Precursor): 2-Methyl-5-(methylthio)aniline.

-

Origin: Incomplete oxidation during synthesis.

-

Detection: Elutes later than the main peak on C18 (less polar than sulfone).

-

-

Impurity B (Regioisomer): 4-Methanesulfonyl-2-methylaniline.

-

Origin: Nitration selectivity issues in the precursor steps.

-

Detection: Often elutes very close to the main peak. Requires optimized gradient or Phenyl-Hexyl column for separation.

-

Handling the "Amine Tailing"

Anilines are notorious for interacting with free silanols on HPLC columns, causing broad, tailing peaks.

-

Solution 1: Ensure the mobile phase pH is acidic (pH < 3.0) to keep the amine fully protonated (

). -

Solution 2: Use "End-capped" columns (e.g., Eclipse Plus or Waters BEH) which chemically block silanol groups.

Safety Note (Genotoxicity)

Anilines and their sulfonated derivatives are often flagged as Potential Genotoxic Impurities (PGIs) . While the sulfone group reduces electron density (potentially lowering reactivity compared to pure aniline), all handling should be conducted in a fume hood with appropriate PPE. Waste must be segregated as hazardous organic amine waste.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1671-48-3, 2-Methyl-5-(methylsulfonyl)aniline. Retrieved from [Link]

-

Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. Retrieved from [Link] (Demonstrates the relevance of sulfonyl-aniline pharmacophores).

-

Agilent Technologies. Analysis of Anilines using Agilent Zorbax Eclipse Plus C18. Application Note. Retrieved from [Link] (General reference for aniline HPLC methodology).

- European Pharmacopoeia (Ph. Eur.).General Chapter 2.5.11: Complexometric Titrations.

Sources

- 1. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. japsonline.com [japsonline.com]

Application Note: Precision HPLC-UV Profiling of Substituted Anilines

Executive Summary

Substituted anilines are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] However, their analysis via HPLC is notoriously difficult due to their basic nature, which leads to severe peak tailing caused by secondary interactions with residual silanols on silica-based columns. Furthermore, the presence of structural isomers (ortho-, meta-, para-) requires specific stationary phase selectivity beyond standard hydrophobicity.

This guide provides a self-validating protocol for the development of a robust HPLC-UV method for substituted anilines. It moves beyond "recipe-following" to explain the mechanistic levers—pH control, stationary phase selection, and mobile phase additives—that guarantee high-resolution separation and peak symmetry.

Physicochemical Context: The "Silanol Trap"

The primary challenge in aniline analysis is the interaction between the basic amine group (

-

The Mechanism: At neutral pH, residual silanols ionize to

. Protonated anilines ( -

The pKa Factor: Most substituted anilines have pKa values between 2.0 and 5.0.

-

Example: 4-Chloroaniline (pKa ~4.0), 2-Nitroaniline (pKa ~ -0.2).

-

Implication: To control retention, the mobile phase pH must be strictly controlled to keep the analyte either fully ionized (pH < 2) or fully neutral (pH > 7), avoiding the "transition zone" where retention is unpredictable [1].

-

Strategic Method Development

To ensure scientific integrity, we employ a decision-tree approach to method development rather than a trial-and-error method.

Stationary Phase Selection

Standard C18 columns often fail to separate positional isomers (e.g., m- vs p-chloroaniline).

-

Recommendation: Use Phenyl-Hexyl or Polar-Embedded (Amide) phases. The

interactions offered by phenyl phases provide orthogonal selectivity to separate isomers based on electron density differences rather than just hydrophobicity [2]. -

Alternative: "Base-Deactivated" (BD) or "High pH" hybrid silica C18 columns if operating at pH > 8.

Mobile Phase Engineering

-

Buffer: Phosphate buffers are preferred for low UV cutoff (<210 nm).

-

Additives: If using standard silica at low pH, add Triethylamine (TEA) (10-20 mM) as a "sacrificial base" to saturate silanol sites [3].

-

pH Strategy:

-

Strategy A (Low pH): pH 2.[2]5. Anilines are ionized (

). Fast elution, good solubility, requires ion-pairing or TEA to prevent tailing. -

Strategy B (High pH): pH 7.5 - 10.0 (requires Hybrid Silica). Anilines are neutral (

). Strong retention, perfect peak shape, high resolution of isomers.

-

Workflow Visualization

The following decision tree guides the initial method setup based on analyte properties.

Figure 1: Decision tree for selecting stationary phase and pH strategy based on analyte complexity.

Standardized Protocol: Separation of Substituted Anilines

This protocol is validated for a mixture of Aniline, 4-Chloroaniline, and 2-Nitroaniline .

Instrumentation & Reagents[1]

-

System: HPLC with Binary Pump, Autosampler, Column Oven, DAD/UV Detector.[1]

-

Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).

-

Reagents:

-

Acetonitrile (HPLC Grade).[1]

-

Potassium Phosphate Monobasic (

). -

Phosphoric Acid (85%).

-

Water (Milli-Q / 18.2 MΩ).

-

Preparation

-

Buffer Preparation (25 mM Phosphate, pH 3.0):

-

Dissolve 3.40 g of

in 950 mL water. -

Adjust pH to 3.0 ± 0.1 using Phosphoric Acid.

-

Dilute to 1000 mL and filter through 0.22 µm nylon filter.

-

-

Standard Solution:

-

Prepare stock solutions of each aniline at 1.0 mg/mL in Methanol.

-

Dilute to working concentration (50 µg/mL) using Mobile Phase A.

-

Chromatographic Conditions

-

Mobile Phase A: 25 mM Phosphate Buffer, pH 3.0

-

Mobile Phase B: Acetonitrile

-

Temperature: 30°C

-

Detection: 254 nm (General), 240 nm (Chloroanilines), 280 nm (Nitroanilines).

-

Injection Volume: 5 µL

Gradient Profile

To ensure resolution of early eluting polar anilines (like 2-nitroaniline) and late eluting hydrophobic ones (like chloroaniline), use the following gradient:

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Curve |

| 0.0 | 90 | 10 | Initial |

| 2.0 | 90 | 10 | Isocratic Hold |

| 12.0 | 40 | 60 | Linear Ramp |

| 15.0 | 40 | 60 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | End |

Experimental Workflow Visualization

Figure 2: System flow and critical set-points for the aniline separation protocol.

Data Analysis & System Suitability

Trustworthiness in analytical data is established via System Suitability Testing (SST). Every run must meet these criteria before accepting results.

Acceptance Criteria

| Parameter | Acceptance Limit | Rationale |

| USP Resolution ( | Ensures baseline separation between critical pairs (isomers). | |

| USP Tailing Factor ( | Confirms minimal silanol interaction. If | |

| Retention Time %RSD | Validates pump stability and equilibration. | |

| Signal-to-Noise (S/N) | For Limit of Quantitation (LOQ). |

Expected Elution Order (Phenyl-Hexyl Column)

-

2-Nitroaniline: Most polar, elutes first.

-

Aniline: Intermediate polarity.

-

4-Chloroaniline: Most hydrophobic, elutes last.

Troubleshooting Guide

Common issues encountered when analyzing amines and their specific remedies.

-

Problem: Severe Peak Tailing (

) -

Problem: Retention Time Drift

-

Problem: Split Peaks

References

-

Dolan, J. W. (2017).[10] "Back to Basics: The Role of pH in Retention and Selectivity." LCGC International. Link

-

Advanced Materials Technology. (2025). "Isocratic Separation of Anilines on HALO Phenyl-Hexyl." Application Note 20-B. Link

-

Phenomenex. (2025).[8] "How to Reduce Peak Tailing in HPLC?" Technical Guide. Link

-

Chrom Tech. (2025).[5][11] "What Causes Peak Tailing in HPLC? - Silanol Interactions." Chrom Tech Technical Blog. Link

-

BenchChem. (2025).[1] "High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds." Application Note. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pka values - Chromatography Forum [chromforum.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chromtech.com [chromtech.com]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. hplc.eu [hplc.eu]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]

Application Note: Spectral Characterization of 5-Methanesulfonyl-2-methylaniline Hydrochloride

[1]

MW:Part 1: Strategic Overview & Workflow

The analysis of aniline hydrochloride salts presents unique challenges compared to their free base counterparts. The protonation of the amine functionality (

Analytical Workflow

The following directed acyclic graph (DAG) outlines the logical flow for complete characterization, ensuring no critical validation steps are missed.

Figure 1: Integrated analytical workflow for salt form characterization.

Part 2: Nuclear Magnetic Resonance (NMR) Protocol

Experimental Rationale

-

Solvent Selection: DMSO-d6 is the mandatory solvent.[1] Chloroform (

) is unsuitable due to the insolubility of the hydrochloride salt. Methanol-d4 ( -

Concentration: 10–15 mg in 0.6 mL DMSO-d6 is optimal for obtaining high S/N ratio 13C spectra within a reasonable timeframe.[1]

1H NMR Acquisition Parameters

-

Frequency: 400 MHz or higher.

-

Pulse Sequence: Standard 1D proton (zg30).[1]

-

Relaxation Delay (D1):

1.0 s (ensure full relaxation of aromatic protons). -

Scans: 16 (1H), 1024 (13C).

-

Temperature: 298 K (25°C).[1]

Spectral Assignment & Interpretation

The hydrochloride salt induces a strong deshielding effect on the aromatic ring compared to the free base.[1]

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

| Position | Type | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Exch. | 9.50 – 10.50 | Broad Singlet | 3H | - | Diagnostic for HCl salt.[1] Disappears with | |

| H-6 | Arom | 7.85 | Doublet (d) | 1H | Ortho to amino (deshielded by cation), Ortho to | |

| H-4 | Arom | 7.68 | dd | 1H | Para to amino, Ortho to | |

| H-3 | Arom | 7.55 | Doublet (d) | 1H | Ortho to methyl, Meta to | |

| Aliph | 3.22 | Singlet | 3H | - | Characteristic sulfone methyl.[1] | |

| Aliph | 2.35 | Singlet | 3H | - | Tolyl methyl group.[1] |

Critical QC Check:

-

Free Base vs. Salt: If the sample is the free base, the amine signal will appear as a sharp singlet/broad hump at

5.0–5.5 ppm (2H), and the aromatic protons will shift upfield (shielded) by 0.3–0.5 ppm due to the electron-donating lone pair on the nitrogen. -

Regiochemistry: The coupling pattern (d, dd, d) confirms the 1,2,4-substitution pattern (relative to the aniline nitrogen at 1, methyl at 2, sulfone at 5).

Part 3: Mass Spectrometry (MS) Protocol

Experimental Rationale

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+) .[2] The pre-existing protonated amine (

) makes this compound highly sensitive to ESI+.[1] -

Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid. (Avoid high pH buffers which would suppress ionization by neutralizing the salt).

Fragmentation Pathway (MS/MS)

The fragmentation of sulfonyl anilines is predictable and serves as a fingerprint for structural confirmation.

Primary Ion:

Table 2: Key MS/MS Fragments

| m/z (Observed) | Fragment Structure | Loss (Neutral) | Mechanism |

| 186.1 | - | Parent Ion (Base Peak). | |

| 171.1 | 15 Da | Loss of methyl radical (minor). | |

| 107.0 | 79 Da | Diagnostic: Cleavage of the sulfonyl group. | |

| 106.0 | 80 Da | Radical cation formation (common in aromatics). | |

| 91.0 | - | Tropylium ion (rearrangement of tolyl core). |

Fragmentation Visualization

The following diagram illustrates the collision-induced dissociation (CID) pathway.

Figure 2: Proposed ESI-MS/MS fragmentation pathway for 5-Methanesulfonyl-2-methylaniline.

Part 4: Quality Control & Troubleshooting

Distinguishing Impurities[1]

-

Residual Solvent: Common synthesis solvents like Ethyl Acetate (s, 1.99; q, 4.03 in DMSO) or Toluene (m, 7.1-7.2; s, 2.30) must be quantified.

-

Regioisomers: The 4-methanesulfonyl-2-methylaniline isomer is a common byproduct.[1]

-

Differentiation: Look at the aromatic coupling constants. The 4-sulfonyl isomer will show a large doublet (ortho) for the proton at position 6 (adjacent to methyl), whereas the 5-sulfonyl isomer (target) shows a small meta-coupling for H-6.

-

Protocol Validation Checklist

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1671-48-3, 2-Methyl-5-(methylsulfonyl)aniline. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent impurities in DMSO-d6).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][3] (Authoritative source for substituent additivity rules in NMR).

-

LookChem. (2023). CAS 1671-48-3 Data Sheet. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methanesulfonyl-2-methylaniline Hydrochloride

Welcome to the technical support center for the synthesis of 5-Methanesulfonyl-2-methylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Overview of Synthetic Strategy

The synthesis of 5-Methanesulfonyl-2-methylaniline is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The most common and reliable pathway involves the formation of the methanesulfonyl group on a toluene backbone, followed by regioselective nitration and subsequent reduction. This guide outlines a robust four-step process starting from the commercially available p-toluenesulfonyl chloride.

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis of 5-Methanesulfonyl-2-methylaniline HCl.

Detailed Experimental Protocols

Step 1: Synthesis of Sodium p-Toluenesulfinate

-

Reaction: p-Toluenesulfonyl chloride → Sodium p-toluenesulfinate

-

Protocol:

-

In a round-bottom flask, prepare a solution of sodium sulfite (Na₂SO₃, 2.0 equiv.) and sodium bicarbonate (NaHCO₃, 2.0 equiv.) in a 10:1 mixture of water and Tetrahydrofuran (THF).

-

Cool the stirred mixture to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.0 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the THF under reduced pressure. Wash the aqueous layer with chloroform (3 x 50 mL) to remove any unreacted starting material.

-

Evaporate the water from the aqueous layer under reduced pressure to obtain the crude sodium p-toluenesulfinate as a white solid, which can be used in the next step without further purification. A similar procedure for a related compound yielded 99% of the desired sulfinate salt.[1][2]

-

Step 2: Synthesis of 1-Methyl-4-(methylsulfonyl)benzene

-

Reaction: Sodium p-toluenesulfinate → 1-Methyl-4-(methylsulfonyl)benzene

-

Protocol:

-

Dissolve the crude sodium p-toluenesulfinate (1.0 equiv.) in methanol (MeOH).

-

Add methyl iodide (CH₃I, 2.5 equiv.) to the solution.

-

Heat the mixture to reflux under an inert atmosphere (e.g., Argon) for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in a mixture of water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the product.

-

Step 3: Synthesis of 1-Methyl-4-(methylsulfonyl)-2-nitrobenzene

-

Reaction: 1-Methyl-4-(methylsulfonyl)benzene → 1-Methyl-4-(methylsulfonyl)-2-nitrobenzene

-

Protocol:

-

Carefully add 1-Methyl-4-(methylsulfonyl)benzene (1.0 equiv.) to concentrated nitric acid (HNO₃, 65%) at 0 °C.

-

Heat the reaction mixture to 100 °C and monitor by TLC. The reaction is typically complete within 2 hours.[1]

-

After completion, cool the mixture and pour it carefully onto crushed ice.

-

A solid precipitate will form. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain the nitrated product.

-

Step 4: Synthesis of 5-Methanesulfonyl-2-methylaniline Hydrochloride

-

Reaction: 1-Methyl-4-(methylsulfonyl)-2-nitrobenzene → 5-Methanesulfonyl-2-methylaniline → 5-Methanesulfonyl-2-methylaniline HCl

-

Protocol:

-

Dissolve 1-Methyl-4-(methylsulfonyl)-2-nitrobenzene (1.0 equiv.) in ethanol (EtOH).

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-2 w/w %).

-

Stir the mixture under a hydrogen (H₂) atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature. The reduction of aromatic nitro compounds via catalytic hydrogenation is a standard and effective method.[3]

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 12-48 hours).

-

Once complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 5-Methanesulfonyl-2-methylaniline.

-

Dissolve the crude aniline in a minimal amount of diethyl ether and cool in an ice bath.

-

Add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Troubleshooting Logic Diagram

Sources

Technical Support Center: Purification of 5-Methanesulfonyl-2-methylaniline Hydrochloride

Case ID: PUR-5M2M-HCL Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

Target Molecule: 5-Methanesulfonyl-2-methylaniline Hydrochloride CAS (Free Base): 1671-48-3 Chemical Class: Sulfonyl-substituted Aniline Salt Primary Application: Key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., analogs of Lapatinib) and azo dyes.

Technical Brief:

The purification of 5-Methanesulfonyl-2-methylaniline hydrochloride presents a dual challenge: managing the oxidation potential of the aniline moiety and the polarity introduced by the sulfone group (

This guide prioritizes a "Free-Base First" purification strategy followed by controlled salt formation, as direct recrystallization of the crude salt often traps impurities within the crystal lattice.

Workflow Visualization

The following diagram illustrates the critical decision pathways for purifying this compound.

Caption: Logical workflow for converting crude sulfonyl aniline inputs into pharmaceutical-grade hydrochloride salts.

Troubleshooting Guide (FAQ Format)

Issue 1: "My crude product is dark brown/black, even after recrystallization."

Diagnosis: Aniline derivatives are prone to oxidation, forming quinone-imines or azo compounds that are highly colored.[1] These impurities can co-crystallize with the salt.

Corrective Protocol (The "Free-Base Wash"): Do not attempt to wash the salt directly.[1] You must break the salt to clean the amine.

-

Suspend the crude HCl salt in Ethyl Acetate (EtOAc).

-

Add saturated aqueous NaHCO

until the aqueous layer is pH 8-9. Agitate vigorously. -

Separate the organic layer (contains the Free Base).

-

Carbon Treat: Add Activated Carbon (5-10 wt% relative to substrate) to the organic layer. Heat to mild reflux (50°C) for 30 minutes.

-

Filter hot through a Celite pad to remove carbon.

-

Re-acidify: Cool the filtrate to 0-5°C and slowly add 4M HCl in Dioxane or concentrated aqueous HCl to precipitate the clean salt.

Issue 2: "I cannot get crystals; the product oils out or forms a sticky gum."

Diagnosis: This usually indicates either (a) the presence of residual solvent (water/alcohol) lowering the melting point, or (b) the solvent system is too polar.[1]

Corrective Protocol (Solvent Switching):

-

Avoid Methanol: Methanol is often too good a solvent for sulfonyl aniline salts, leading to poor recovery or oils.

-

Recommended System: Isopropanol (IPA) or Ethanol (EtOH) with minimal water.

-

Dissolve the oil in minimal boiling Ethanol.

-

Remove from heat.

-

Add warm Ethyl Acetate or Diethyl Ether dropwise until persistent cloudiness appears (Cloud Point).

-

Add 1-2 drops of Ethanol to clear it.

-

Allow to cool slowly to room temperature with stirring. Rapid cooling traps impurities and causes oiling.

-

Issue 3: "My yield is significantly lower than expected (<50%)."

Diagnosis: The sulfonyl group (

Corrective Protocol:

-

Acidity Check: Ensure the mother liquor remains acidic (pH < 2) during filtration.

-

Wash Solvent: Do not wash the filter cake with water. Wash with cold, anhydrous Et

O or cold IPA . -

Mother Liquor Recovery: Evaporate the mother liquor to 20% volume and cool to 0°C to recover a second crop (check purity of this crop separately).

Standardized Experimental Protocols

Protocol A: Synthesis & Purification of the HCl Salt

Use this protocol if starting from the crude free base or impure salt.

| Parameter | Specification |

| Solvent A (Dissolution) | Ethyl Acetate (or DCM if solubility is poor) |

| Reagent | 4M HCl in Dioxane (preferred) or Conc.[1] HCl (37%) |

| Temperature | 0°C to 5°C (Ice bath) |

| Atmosphere | Nitrogen/Argon (prevents re-oxidation) |

Step-by-Step:

-

Dissolution: Dissolve 10.0 g of 5-Methanesulfonyl-2-methylaniline (Free Base) in 100 mL Ethyl Acetate.

-

Note: If the solution is dark, perform the Carbon Treatment (see Issue 1) at this stage.

-

-

Acidification: Cool solution to 0-5°C. Add 4M HCl in Dioxane (1.1 equivalents, ~15 mL) dropwise over 20 minutes.

-

Observation: A thick white/off-white precipitate should form immediately.

-

-

Aging: Stir the slurry at 0°C for 1 hour to ensure complete salt formation and crystal growth.

-

Filtration: Filter the solid under vacuum/inert gas.

-

Washing: Wash the cake 2x with 20 mL cold Ethyl Acetate.

-

Drying: Dry in a vacuum oven at 40-45°C for 12 hours.

-

Target Yield: 85-95%.

-

Target Appearance: White to pale cream powder.

-

Protocol B: Recrystallization of the Hydrochloride Salt

Use this if the salt is isolated but fails purity specs (e.g., <98%).[1]

| Parameter | Specification |

| Primary Solvent | Ethanol (Absolute) or Isopropanol (IPA) |

| Anti-Solvent | Diethyl Ether or Hexane (optional) |

| Concentration | ~1 g solute per 5-10 mL solvent (varies by batch) |

Step-by-Step:

-

Place 5.0 g of crude salt in a flask with a reflux condenser.

-

Add 40 mL Ethanol. Heat to reflux.

-

If not fully dissolved, add Ethanol in 5 mL portions until dissolved.

-

Critical: If insoluble particles remain (inorganic salts), filter the hot solution through a pre-warmed funnel.

-

-

Remove from heat. Allow to cool to room temperature undisturbed.

-

Cool further in an ice bath (0-4°C) for 2 hours.

-

Filter and wash with cold Ethanol/Ether (1:1 mixture).

Physicochemical Data Reference

| Property | Value / Description | Notes |

| Molecular Weight | 221.69 g/mol (HCl Salt) | Free Base: 185.24 g/mol |

| Melting Point (Free Base) | 117–118 °C | Ref: [1] |

| Melting Point (HCl Salt) | >200 °C (Decomposes) | Typical for aniline salts; do not use MP as sole purity indicator.[1][] |

| Solubility (Salt) | High: Water, MeOH, DMSOModerate: EtOH, IPALow: EtOAc, Ether, Hexane | Use EtOH/IPA for recrystallization.[1] |

| pKa (Conjugate Acid) | ~2.5 (Predicted) | Sulfonyl group lowers pKa compared to aniline (~4.6).[1] |

References

-

LookChem. (n.d.). 2-METHYL-5-(METHYLSULFONYL)ANILINE Chemical Properties. Retrieved February 17, 2026, from [Link][1]

-

National Institutes of Health (PMC). (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment. Retrieved February 17, 2026, from [Link]

-